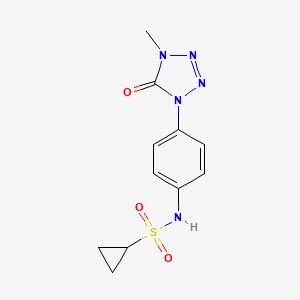
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C11H13N5O3S and its molecular weight is 295.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide is a complex organic compound notable for its unique structural features, including a tetrazole ring and a cyclopropane sulfonamide moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N4O2S. The structure is characterized by:
- Tetrazole Ring : Known for diverse biological activities, including enzyme inhibition.
- Cyclopropane Sulfonamide : This moiety may enhance the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its tetrazole component, which is known to interact with various biological targets. Tetrazoles can modulate enzyme activity and receptor binding, leading to significant pharmacological effects. The specific mechanisms remain under investigation, but potential pathways include:
- Enzyme Inhibition : Tetrazoles have been shown to inhibit certain enzymes that play crucial roles in inflammatory processes.
- Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation regulation.
Antimicrobial Properties
Research indicates that compounds containing tetrazole rings exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. Further investigations are required to quantify its efficacy and determine the spectrum of activity.
Anti-inflammatory Effects
The cyclopropane sulfonamide moiety is associated with anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to reduce inflammation in various models, suggesting that this compound may also possess such capabilities.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Benzamide with tetrazole | Antimicrobial, Anti-inflammatory |
| N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide | Cyclopropanecarboxamide with tetrazole | Potential for degenerative diseases |
These findings suggest that the unique combination of functional groups in this compound may enhance its biological activity compared to simpler analogs.
Case Studies
A case study involving similar tetrazole derivatives showed promising results in reducing inflammation in animal models. These compounds were administered at varying doses, demonstrating a dose-dependent response in inflammatory markers. This suggests that further exploration of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-y)phenyl)cyclopropanesulfonamide could lead to significant therapeutic developments.
Propiedades
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S/c1-15-11(17)16(14-13-15)9-4-2-8(3-5-9)12-20(18,19)10-6-7-10/h2-5,10,12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUSAAHNWBHACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














